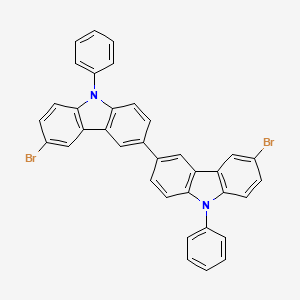
3,5-Dichloro-2-cyclopropylpyrazine
Vue d'ensemble
Description
“3,5-Dichloro-2-cyclopropylpyrazine” is a chemical compound with the CAS Number: 1448241-45-9 . It has a molecular weight of 189.04 and its molecular formula is C7H6Cl2N2 .
Molecular Structure Analysis
The InChI code for “3,5-Dichloro-2-cyclopropylpyrazine” is 1S/C7H6Cl2N2/c8-5-3-10-6 (4-1-2-4)7 (9)11-5/h3-4H,1-2H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3,5-Dichloro-2-cyclopropylpyrazine” is stored at a temperature of 4°C .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have explored the reactions of 3,5-dichloropyrazoles, including derivatives of 3,5-dichloro-2-cyclopropylpyrazine, in various synthetic processes. For instance, the study by Murakami and Yamamoto (1999) delved into the synthesis of new 3,3′-dichloro-5,5′-bipyrazoles and poly(bipyrazole-5,5′-diyl)s, revealing insights into the reactivity of these compounds and their potential applications in material science (Murakami & Yamamoto, 1999).
Agricultural Applications
The dissipation kinetics of soil-applied herbicides, including compounds related to 3,5-dichloro-2-cyclopropylpyrazine, have been studied in different climatic and pedological conditions. Baer and Calvet (1999) investigated this aspect, providing valuable data on the environmental behavior of these herbicides, which is crucial for understanding their impact on agriculture and the environment (Baer & Calvet, 1999).
Biomedical Research
In biomedical research, compounds structurally similar to 3,5-dichloro-2-cyclopropylpyrazine have been utilized in the synthesis of new heterocyclic substances with potential antimicrobial activities. The study by Behbehani et al. (2011) highlighted the use of related compounds in creating substances with promising applications in fighting bacterial infections (Behbehani et al., 2011).
Environmental and Toxicological Studies
Environmental and toxicological studies have also utilized compounds similar to 3,5-dichloro-2-cyclopropylpyrazine. For example, Zober et al. (1995) investigated the health effects of vinclozolin, a compound containing a similar dichloro structural feature, on personnel exposed during its synthesis and formulation (Zober et al., 1995).
Chemical Synthesis and Material Science
Other studies have focused on chemical synthesis and material science applications, examining the reactivity of related dichloropyrazines in various conditions. This includes research on the synthesis of fluorescent dyes and materials with unique properties, as indicated by Shirai et al. (1998) (Shirai et al., 1998).
Propriétés
IUPAC Name |
3,5-dichloro-2-cyclopropylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-3-10-6(4-1-2-4)7(9)11-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEDHCCLVITXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-cyclopropylpyrazine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


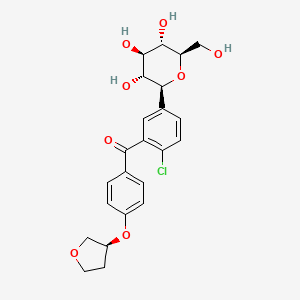

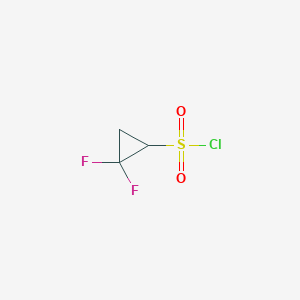
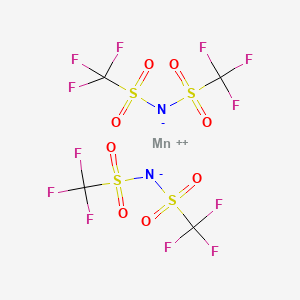
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)
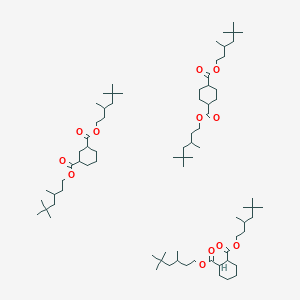

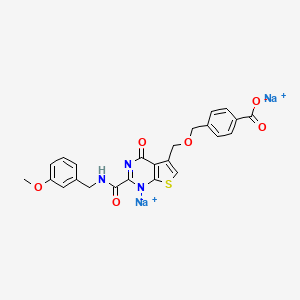
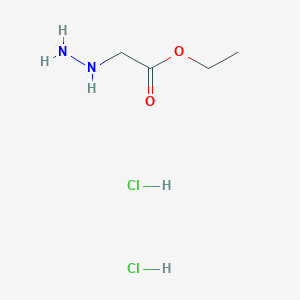
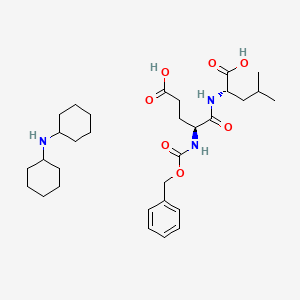
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)
